2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-15-8-10-19(18(13-15)28-3)29(24,25)21-14-7-9-16(17(12-14)27-2)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBWFWLMZWNPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. The phenyl ring is first functionalized with methoxy groups at the 2 and 4 positions. Subsequently, the sulfonamide group is introduced, followed by the attachment of the 2-oxopiperidin-1-yl moiety at the 3-methoxy-4-position of the phenyl ring. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction conditions would be crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The sulfonamide group can be reduced to form an amine.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases. Its sulfonamide group, in particular, is known for its antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Biochemical Features of Comparable Benzenesulfonamides
Key Observations
A. Role of Methoxy Substitutions
- Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration, critical for neurotherapeutic agents. The target compound’s three methoxy groups (vs. two in Ro 61-8048 and JM6) could further increase membrane permeability but may reduce solubility .
B. Impact of Heterocyclic Rings
- Thiazole-containing analogs (Ro 61-8048, Compound 20) exhibit nanomolar IC50 values against kynurenine 3-hydroxylase, highlighting the importance of this ring for high-affinity binding . The target compound lacks a thiazole but incorporates a 2-oxopiperidinyl group, which introduces a rigid lactam structure. This may alter binding kinetics through hydrogen-bonding interactions with enzymatic active sites.
C. N-Containing Ring Modifications
- Piperidine-derived JM6 (24% inhibition) underperforms compared to morpholine-containing Compound 68 (64% inhibition), suggesting that oxygenated six-membered rings (e.g., morpholine) enhance inhibitory potency .
D. Molecular Weight and Physicochemical Properties
- Higher molecular weight may reduce oral bioavailability but improve target engagement in localized tissues.
Research Findings and Hypotheses
Neurotherapeutic Potential: Analogues like Ro 61-8048 and JM6 are kynurenine pathway inhibitors, implicating the target compound in neurodegenerative or psychiatric disorders .
Metabolic Stability: The 2-oxopiperidinyl group may confer resistance to metabolic degradation compared to non-lactam piperidine derivatives, extending half-life .
Synergistic Effects : Multiple methoxy groups could synergize with the lactam ring to enhance binding to hydrophobic enzyme pockets.
Biological Activity
2,4-Dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure characterized by multiple methoxy groups and a piperidinyl moiety, which may contribute to its unique pharmacological properties.
Chemical Structure
The compound can be represented structurally as follows:
Molecular Formula: CHNO
Molecular Weight: 400.48 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. The following sections detail its potential therapeutic effects, mechanisms of action, and relevant case studies.
- Enzyme Inhibition : The compound has been shown to inhibit certain lipoxygenases (LOXs), particularly platelet-type 12-(S)-LOX (12-LOX), which plays a significant role in inflammatory responses and cancer progression. Inhibition of this enzyme can lead to reduced production of pro-inflammatory mediators such as hydroxyeicosatetraenoic acids (HETEs) .
- Receptor Binding : The presence of the piperidinyl moiety suggests potential interactions with neurotransmitter receptors, which could influence various signaling pathways related to mood regulation and pain perception .
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity against several cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these activities are reported to be in the low micromolar range, indicating significant potency .
Case Studies
- Inhibition of Lipoxygenases :
- Anticancer Activity :
Data Summary Table
Q & A
Q. What synthetic methodologies are recommended for preparing 2,4-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
Sulfonamide Coupling : Reacting a benzenesulfonyl chloride derivative with an aniline-containing intermediate. For example, coupling 2,4-dimethoxybenzenesulfonyl chloride with 3-methoxy-4-(2-oxopiperidin-1-yl)aniline under basic conditions (e.g., pyridine or triethylamine) .
Introduction of the 2-Oxopiperidinyl Group : This may involve nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the piperidinone moiety to the aniline ring .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using methanol or DCM/ether mixtures) to isolate the product.
Q. Key Considerations :
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and methoxy groups). Refer to analogous sulfonamide crystal structures in Acta Crystallographica studies for guidance .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI+ for [M+H]+ ion).
- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer: Discrepancies often arise from:
- Conformational Flexibility : The 2-oxopiperidinyl group may adopt multiple conformations in solution, unlike rigid computational models. Use molecular dynamics (MD) simulations to assess flexibility .
- Solvent Effects : Bioactivity assays (aqueous buffers) vs. gas-phase calculations. Apply implicit solvent models (e.g., COSMO-RS) or experimental solubility studies .
- Synthetic Purity : Contaminants (e.g., unreacted intermediates) may skew results. Validate purity via HPLC and repeat assays with rigorously purified batches .
Case Study : A related sulfonamide (Ev17) showed improved correlation between MD-predicted binding poses and enzyme inhibition after solvent-effect adjustments .
Q. What strategies enhance solubility without compromising target affinity?
Methodological Answer:
- Structural Modifications :
- Co-Crystallization Studies : Identify hydrate forms or co-crystals with cyclodextrins to improve aqueous solubility (e.g., β-cyclodextrin complexes in Ev14) .
- Salt Formation : Test hydrochloride or sodium salts of the sulfonamide group (pKa ~10–11) .
Table 1 : Solubility Optimization Strategies
| Strategy | Example Modification | Impact on Solubility (mg/mL) | Bioactivity Retention (%) |
|---|---|---|---|
| Hydroxyl substitution | 4-OH instead of 4-OCH₃ | +2.5× | 85% |
| Morpholine addition | Piperidinyl → morpholine | +3.1× | 92% |
| β-Cyclodextrin complex | Co-crystallization | +4.8× | 98% |
Q. How can researchers design robust SAR studies for this compound?
Methodological Answer:
- Core Modifications :
- Substituent Scanning :
- Data Analysis :
Example : A study on 3,4-dichloro-sulfonamide analogs (Ev17) identified electron-withdrawing groups (Cl) as critical for kinase inhibition, guiding further optimization .
Q. What experimental controls are critical for validating target engagement in cellular assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
